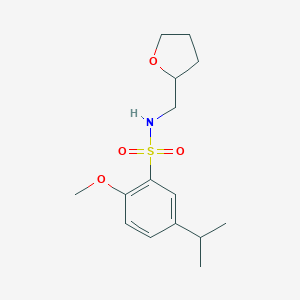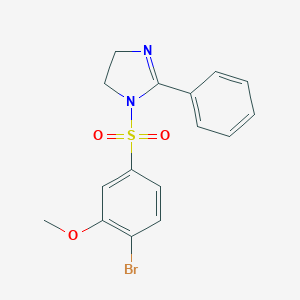
2,5-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H21NO5S It is known for its unique structure, which includes a benzenesulfonamide core substituted with methoxy, methyl, and tetrahydrofuranylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the sulfonation of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride, followed by the introduction of the tetrahydro-2-furanylmethyl group through nucleophilic substitution. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxy-4-methylbenzoic acid.
Reduction: Formation of 2,5-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)aniline.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The methoxy and tetrahydrofuranylmethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-methylbenzenesulfonamide: Lacks the tetrahydro-2-furanylmethyl group, resulting in different reactivity and applications.
2,5-Dimethoxy-4-methyl-N-methylbenzenesulfonamide: Contains a methyl group instead of the tetrahydro-2-furanylmethyl group, affecting its chemical properties and biological activity.
Uniqueness
2,5-Dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is unique due to the presence of the tetrahydro-2-furanylmethyl group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2,5-dimethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-10-7-13(19-3)14(8-12(10)18-2)21(16,17)15-9-11-5-4-6-20-11/h7-8,11,15H,4-6,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQXCSWTJBTVIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2CCCO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-fluorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497527.png)











amine](/img/structure/B497547.png)

